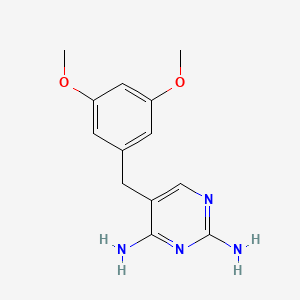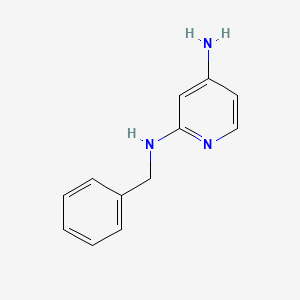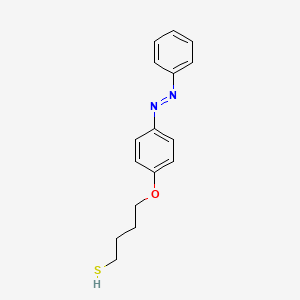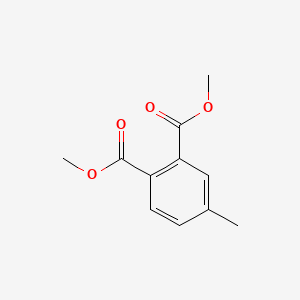
Dimethyl 4-methylphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-methylphthalate (DMP) is an organic compound and a member of the phthalate ester family. It appears as a colorless, oily liquid that is soluble in organic solvents but only poorly soluble in water (approximately 4 g/L) . DMP finds widespread use in cosmetics and personal care products (PCPs) as a solvent, perfume fixative, and sealant in hair spray . Its concentration in cosmetics can range from 0.00004% up to 34%, often in combination with its analogue, DEP .
Synthesis Analysis
DMP is synthesized through the esterification of phthalic acid with methanol. It belongs to the group of low molecular-weight (LMW) phthalates , characterized by a single carbon ester side-chain .
Molecular Structure Analysis
The chemical formula for DMP is C₁₁H₁₂O₄ . Its molecular structure consists of a phthalic acid core with two methyl groups attached to one of the aromatic rings .
Safety and Hazards
properties
CAS RN |
20116-65-8 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
dimethyl 4-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h4-6H,1-3H3 |
InChI Key |
GICLKLDOSTVQQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Other CAS RN |
20116-65-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

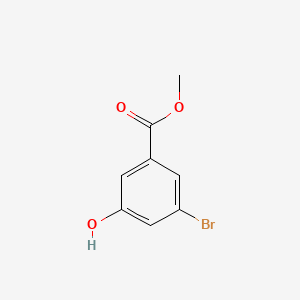

![[1,1'-Biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3188153.png)

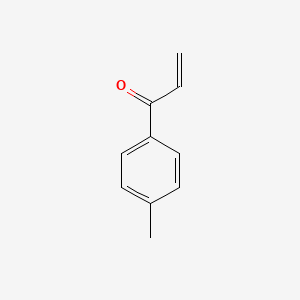
![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
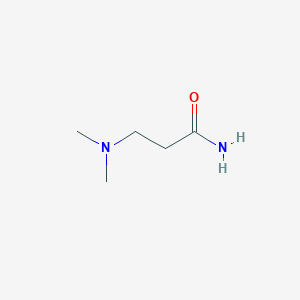
![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)

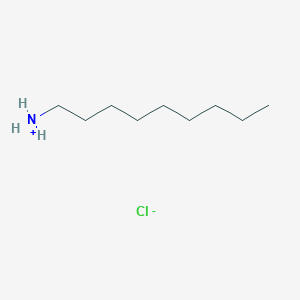
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
